molecular formula C11H11ClN2O B3426525 2-(1H-imidazol-2-yl)-1-phenylethanone hydrochloride CAS No. 52855-75-1

2-(1H-imidazol-2-yl)-1-phenylethanone hydrochloride

Cat. No. B3426525
CAS RN: 52855-75-1
M. Wt: 222.67 g/mol
InChI Key: NKLVQCJYDKQJQE-UHFFFAOYSA-N
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Description

The compound “2-(1H-imidazol-2-yl)-1-phenylethanone hydrochloride” is a derivative of imidazole, which is a five-membered ring structure containing two nitrogen atoms . Imidazole derivatives are found in many important natural products such as histidine and purines .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of an imidazole ring attached to a phenylethanone group. The hydrochloride indicates that there is a chloride ion associated with the molecule, likely forming an ionic bond with a hydrogen atom .


Chemical Reactions Analysis

Imidazole compounds are known to participate in a variety of chemical reactions, often serving as a catalyst. They can act as both nucleophiles and electrophiles, depending on the reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on the specific structure of the compound. Generally, imidazole derivatives are solid and highly soluble in water .

Scientific Research Applications

Supramolecular Architecture and Hydrogen Bonding

A study by Jin et al. (2011) focused on crystalline adducts derived from 2-(imidazol-1-yl)-1-phenylethanone and various acidic compounds. These adducts were analyzed for their supramolecular architecture involving extensive hydrogen bonds and other noncovalent interactions. This research underlines the role of 2-(1H-imidazol-2-yl)-1-phenylethanone in forming binary organic acid-base adducts, highlighting its potential in crystal engineering and supramolecular chemistry (Jin, Guo, Wang, & Cui, 2011).

Co-crystallization with Organic Acids

Research by Xu et al. (2019) explored the co-crystallization of 2-(imidazol-1-yl)-1-phenylethanone with a series of organic acids, resulting in seven crystalline salts. This study provides insight into the crystal packing of these salts, driven by hydrogen bonding and other weak nonbonding interactions. It highlights the compound's utility in the study of molecular interactions and crystal structure analysis (Xu, Lu, Xia, Liu, Jin, Zhong, Wang, & Guo, 2019).

Corrosion Inhibition

A 2021 study by Costa et al. investigated the use of imidazole-based molecules, including 2-(1H-imidazol-1-yl)-1-phenylethan-1-one, as corrosion inhibitors for carbon steel in an acidic medium. The study's findings suggest the compound's potential as an effective corrosion inhibitor, particularly relevant in industrial and engineering applications (Costa, Almeida-Neto, Campos, Fonseca, Mattos, Freire, Homem-de-Mello, Marinho, Monteiro, Correia, & de Lima-Neto, 2021).

Pharmaceutical Applications

In a 2017 study, Demirel et al. synthesized benzimidazole acetohydrazide derivatives, including compounds related to 2-(1H-imidazol-2-yl)-1-phenylethanone. These derivatives were evaluated as epidermal growth factor receptor (EGFR) inhibitors, indicating potential pharmaceutical applications in the treatment of diseases like cancer (Demirel, AYHAN KILCIGİL, Kara, Güven, & Onay Besikci, 2017).

Crystal Structure Analysis

A 2004 study by Roschupkina et al. explored the crystal structure of a compound formed from 2-imino-2-(1,2,2,5,5-pentamethyl-3-oxide-2,5-dihydro-1H-imidazol-4-yl)-1-phenylethanone, a derivative of 2-(1H-imidazol-2-yl)-1-phenylethanone. The study provides valuable insights into the structural properties of such compounds, contributing to the field of crystallography and materials science (Roschupkina, Rybalova, Gatilov, & Reznikov, 2004).

Mechanism of Action

Target of Action

It’s known that imidazole derivatives have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific targets would depend on the exact biological activity being expressed.

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their ability to form hydrogen bonds and aromatic interactions . The compound’s interaction with its targets would lead to changes in the biological function of the target, which could result in the observed biological activity.

Biochemical Pathways

Given the broad range of biological activities associated with imidazole derivatives, it’s likely that multiple pathways could be affected . The downstream effects would depend on the specific pathway and the nature of the interaction with the compound.

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could influence their absorption and distribution . The impact on bioavailability would depend on these properties, as well as factors such as metabolism and excretion.

Result of Action

Given the broad range of biological activities associated with imidazole derivatives, the effects could be diverse, ranging from changes in cell signaling and function to potential cytotoxic effects .

Future Directions

The future directions for research into “2-(1H-imidazol-2-yl)-1-phenylethanone hydrochloride” and similar compounds could include further exploration of their potential biological activity. Imidazole derivatives are a rich source of pharmacologically active compounds, and there is ongoing interest in developing new drugs based on these structures .

properties

IUPAC Name

2-(1H-imidazol-2-yl)-1-phenylethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O.ClH/c14-10(8-11-12-6-7-13-11)9-4-2-1-3-5-9;/h1-7H,8H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLVQCJYDKQJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=NC=CN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623983
Record name 2-(1H-Imidazol-2-yl)-1-phenylethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52855-75-1, 52855-74-0
Record name Ethanone, 2-(1H-imidazol-2-yl)-1-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52855-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-Imidazol-2-yl)-1-phenylethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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